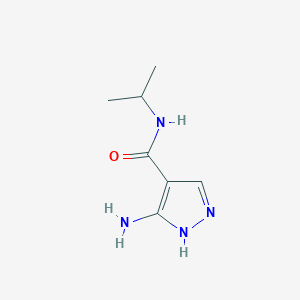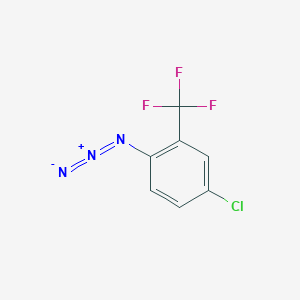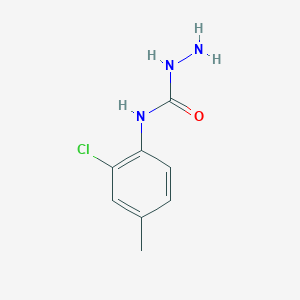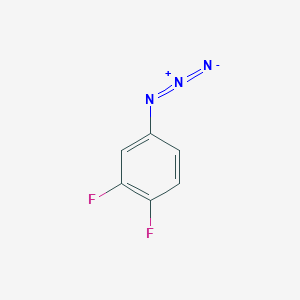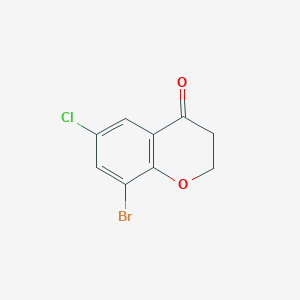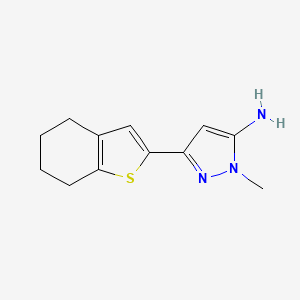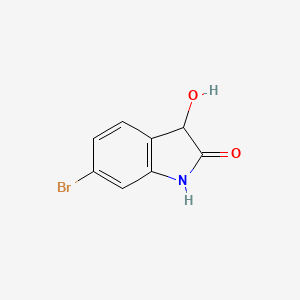
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 1021021-75-9 . It has a molecular weight of 228.05 and its IUPAC name is 6-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.04 . It is a powder at room temperature . The InChI code for this compound is 1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H , which provides information about its molecular structure.Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of indole derivative being used and the specific disorder being treated. This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific type of indole derivative being used and the specific disorder being treated .
-
Scientific Field: Analytical Chemistry
- Application : “6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one” could potentially be used in the extractive spectrophotometric detection of Sn(II) .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of spectrophotometric detection being performed .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of spectrophotometric detection being performed .
-
Scientific Field: Antiviral Research
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various viruses .
- Results or Outcomes : For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
-
Scientific Field: Anti-Inflammatory Research
- Application : “6-Bromo-2-Oxindole”, a derivative of “6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one”, is used for the preparation of p38α inhibitors as potential anti-inflammatories .
- Methods of Application : This typically involves the synthesis of the indole derivative, followed by in vitro and in vivo testing .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative being used and the specific disorder being treated .
-
Scientific Field: Antimicrobial Research
- Application : Indole derivatives have been found to possess antimicrobial activities .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against various microbes .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative being used and the specific microbe being targeted .
-
Scientific Field: Antitubercular Research
- Application : Indole derivatives have been found to possess antitubercular activities .
- Methods of Application : These compounds are synthesized and then tested for their inhibitory activity against Mycobacterium tuberculosis .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative being used and the specific strain of Mycobacterium tuberculosis being targeted .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
6-bromo-3-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHMTIZHYANEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
CAS RN |
1021021-75-9 | |
| Record name | 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



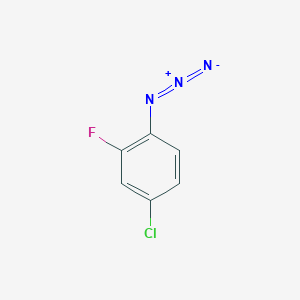
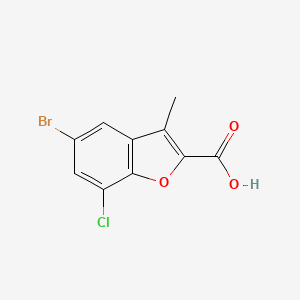
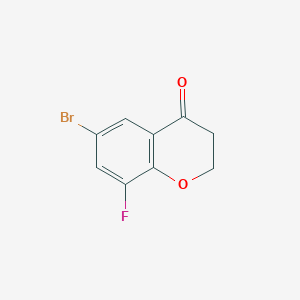
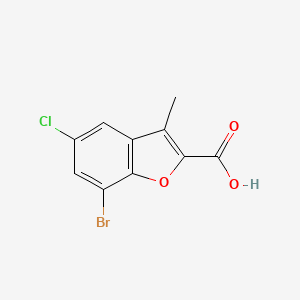
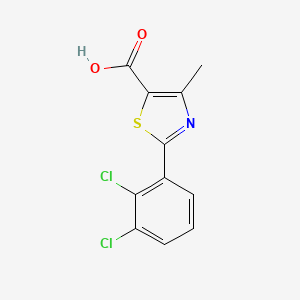
![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)
![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
